Cas no 2228712-73-8 (tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate)

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate は、有機合成において有用な保護基を有するアミン化合物です。tert-ブトキシカルボニル(Boc)基がアミンを保護することで、選択的な反応を可能にし、複雑な分子の合成プロセスを簡素化します。2-フルオロプロピル基とイソプロピル基の組み合わせにより、立体障害と電子効果のバランスが取れており、高い反応性と安定性を兼ね備えています。医薬品中間体やペプチド合成において、官能基の保護や脱保護プロセスに活用可能です。フッ素原子の導入により、代謝安定性や膜透過性の向上が期待される点も特徴です。

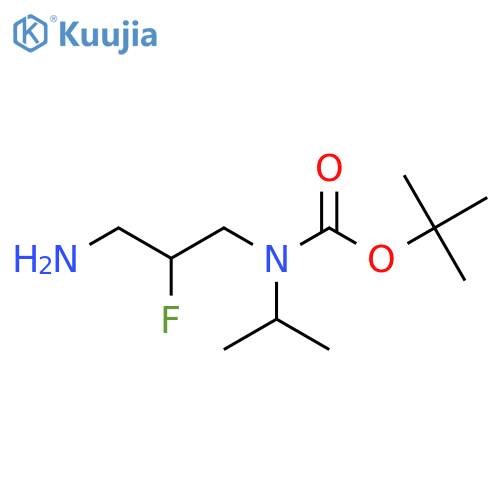

2228712-73-8 structure

商品名:tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate

- EN300-1883433

- 2228712-73-8

-

- インチ: 1S/C11H23FN2O2/c1-8(2)14(7-9(12)6-13)10(15)16-11(3,4)5/h8-9H,6-7,13H2,1-5H3

- InChIKey: ONRAMNZZICJNDI-UHFFFAOYSA-N

- ほほえんだ: FC(CN)CN(C(=O)OC(C)(C)C)C(C)C

計算された属性

- せいみつぶんしりょう: 234.17435614g/mol

- どういたいしつりょう: 234.17435614g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1883433-0.5g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 0.5g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1883433-0.25g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 0.25g |

$1209.0 | 2023-09-18 | ||

| Enamine | EN300-1883433-10.0g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 10g |

$5652.0 | 2023-06-01 | ||

| Enamine | EN300-1883433-1g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 1g |

$1315.0 | 2023-09-18 | ||

| Enamine | EN300-1883433-5.0g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 5g |

$3812.0 | 2023-06-01 | ||

| Enamine | EN300-1883433-5g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 5g |

$3812.0 | 2023-09-18 | ||

| Enamine | EN300-1883433-1.0g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 1g |

$1315.0 | 2023-06-01 | ||

| Enamine | EN300-1883433-0.05g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 0.05g |

$1104.0 | 2023-09-18 | ||

| Enamine | EN300-1883433-0.1g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 0.1g |

$1157.0 | 2023-09-18 | ||

| Enamine | EN300-1883433-2.5g |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate |

2228712-73-8 | 2.5g |

$2576.0 | 2023-09-18 |

tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

2228712-73-8 (tert-butyl N-(3-amino-2-fluoropropyl)-N-(propan-2-yl)carbamate) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量